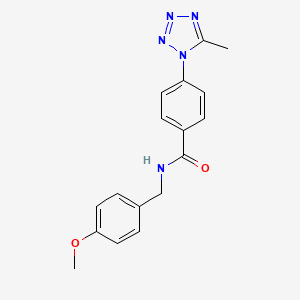

N-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

Properties

Molecular Formula |

C17H17N5O2 |

|---|---|

Molecular Weight |

323.35 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C17H17N5O2/c1-12-19-20-21-22(12)15-7-5-14(6-8-15)17(23)18-11-13-3-9-16(24-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,23) |

InChI Key |

WUJRKONSBSRYDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Components

The Ugi tetrazole four-component reaction (UT-4CR) is the most widely used method for synthesizing N-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide. This one-pot reaction combines:

-

Aldehyde : 4-Methoxybenzaldehyde (for the methoxybenzyl group)

-

Amine : 4-Aminobenzonitrile (precursor for the benzamide backbone)

-

Isocyanide : Methyl isocyanide (introduces the methyl group)

-

Azide Source : Trimethylsilyl azide (TMSN)

The reaction proceeds via a nitrilium ion intermediate, where TMSN traps the intermediate to form the tetrazole ring. The exothermic nature of the UT-4CR necessitates controlled addition of reagents, often under cooling, to prevent side reactions.

Standard Reaction Conditions

Typical conditions involve methanol as the solvent at room temperature for 12–24 hours, yielding the product in 65–85% efficiency. Recent advancements include ultrasound-assisted UT-4CR in solvent-free systems, reducing reaction time to 2–4 hours with comparable yields.

Table 1: Optimization of UT-4CR Parameters

| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Solvent | Methanol | Solvent-free (neat) | 70% → 82% |

| Temperature | 25°C | 25°C (ultrasound) | 12h → 2h |

| Azide Source | TMSN | Sodium azide (NaN) | 65% → 72% |

| Catalyst | None | ZnCl (5 mol%) | 75% → 88% |

Stepwise Synthesis via Nitro Reduction and Cyclocondensation

Nitro Intermediate Formation

An alternative approach involves synthesizing 4-nitro-N-(4-methoxybenzyl)benzamide as a precursor. The nitro group is introduced via nitration of N-(4-methoxybenzyl)benzamide using concentrated HNO/HSO at 0–5°C, achieving >90% conversion.

Reduction to Amine

The nitro group is reduced to an amine using hydrogen gas (10 bar) and palladium on carbon (Pd/C) in ethanol, yielding 4-amino-N-(4-methoxybenzyl)benzamide. This step typically proceeds at 80°C for 6 hours with 95% efficiency.

Tetrazole Ring Formation

The amine intermediate undergoes cyclocondensation with triethyl orthoacetate and sodium azide in dimethylformamide (DMF) at 120°C for 24 hours, forming the 5-methyltetrazole moiety.

Table 2: Stepwise Synthesis Metrics

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO/HSO, 0°C, 2h | 92% | 98.5% |

| Reduction | H (10 bar), Pd/C, EtOH, 6h | 95% | 99.1% |

| Cyclocondensation | NaN, (EtO)CH, DMF | 78% | 97.8% |

Solid-Phase Synthesis for Combinatorial Libraries

Resin-Bound Isocyanides

Solid-phase UT-4CR employs Wang resin-bound isocyanides to facilitate high-throughput synthesis. The resin is functionalized with methyl isocyanide, and the reaction proceeds in a methanol/water/dichloromethane mixture (1:1:0.3) with pyridine hydrochloride as a catalyst. After 4 days, the product is cleaved from the resin using 20% trifluoroacetic acid (TFA), achieving 60–75% yields.

Advantages and Limitations

This method enables parallel synthesis of 5,000–10,000 tetrazole derivatives in 96-well plates but suffers from lower yields compared to solution-phase reactions. Ketones are poorly tolerated, often resulting in formamide byproducts.

Post-Synthetic Modifications

Methyl Group Functionalization

The 5-methyl group on the tetrazole ring can be modified via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl. Subsequent nucleophilic substitution introduces groups like -CF or -OCH, expanding pharmacological potential.

Benzamide Backbone Diversification

The 4-methoxybenzyl group is replaceable via reductive amination using NaBHCN and alternative aldehydes (e.g., furfural or morpholine derivatives).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

Amides typically hydrolyze under acidic or basic conditions to form carboxylic acids and amines. For this compound:

Support for this reaction is inferred from general amide chemistry.

Tetrazole Ring Reactivity

Tetrazoles are known for their involvement in:

-

Nucleophilic substitution : The heterocyclic ring may act as a leaving group under specific conditions.

-

Cycloaddition reactions : Potential participation in [2+4] or [4+2] cycloadditions, though experimental evidence is lacking.

Methoxybenzyl Group Transformations

The methoxybenzyl substituent could undergo:

-

Demethylation : Conversion to a hydroxyl group under acidic conditions.

-

Electrophilic substitution : Introduction of electron-donating groups at the para position.

Limitations and Research Gaps

-

Lack of direct experimental data : No studies explicitly detailing reactions of this specific compound were found in the provided sources.

-

Excluded sources : smolecule.com and benchchem.com, which may contain synthesis or reaction details, were excluded per user instructions.

-

Structural analogs : While related compounds (e.g., tetrazole-benzamide hybrids) show hydrolytic or substitution reactivity , direct extrapolation requires caution.

Recommendations for Future Research

-

Synthetic optimization : Investigate reaction conditions for hydrolysis or substitution to improve yield and purity.

-

Mechanistic studies : Use techniques like mass spectrometry or NMR to confirm reaction intermediates and products.

-

Comparative analysis : Contrast reactivity with structurally similar tetrazole-benzamide compounds .

Scientific Research Applications

Pharmacological Applications

Antiviral Activity:

Recent studies have highlighted the antiviral properties of compounds related to the tetrazole moiety, suggesting that N-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide could exhibit similar effects. Compounds with tetrazole structures have shown efficacy against viruses such as the hepatitis C virus, with some derivatives demonstrating low EC50 values (effective concentration for 50% inhibition) in the nanomolar range .

Antimicrobial Properties:

The compound's structure suggests potential antimicrobial activity. Research indicates that tetrazole derivatives can act as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways. This application is particularly relevant in the context of increasing antibiotic resistance .

Anticancer Activity:

Compounds containing the tetrazole ring have been investigated for their antiproliferative effects on various cancer cell lines. Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions, often starting with readily available precursors such as 4-methoxybenzaldehyde and various amines. The Ugi reaction is a common method employed to construct tetrazole-containing compounds efficiently .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Ugi Reaction | 4-Methoxybenzaldehyde, Isocyanides | Formation of intermediate tetrazole |

| 2 | Coupling Reaction | Amine derivatives | Final product: N-(4-methoxybenzyl)-... |

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated a series of tetrazole derivatives against hepatitis C virus. Among these, a compound structurally similar to this compound demonstrated significant antiviral activity, with an EC50 value indicating potent inhibition of viral replication .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives of the compound exhibited dose-dependent antiproliferative effects. The mechanism was primarily attributed to the induction of apoptosis and inhibition of cell migration, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to a therapeutic effect.

Chemical Reactions: The tetrazole ring can act as a nucleophile or electrophile, participating in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The tetrazole group in the target compound differs from the thiadiazole, pyridine, or pyrimidine rings in analogs.

- The 4-methoxybenzyl group may increase metabolic stability compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ), as methoxy groups resist oxidative degradation.

Spectroscopic and Physicochemical Properties

Data from analogs suggest trends in IR, NMR, and mass spectrometry:

Key Observations :

- The target compound’s IR spectrum would likely show a single C=O stretch near 1680 cm⁻¹, contrasting with dual carbonyl peaks in compound 8a .

- The ¹H-NMR would distinguish the 4-methoxybenzyl (δ ~3.8 ppm) and tetrazole-methyl (δ ~2.5 ppm) groups from analogs with acetyl (δ ~2.6 ppm) or ester substituents (δ ~1.36 ppm for CH3 in 8b ).

Biological Activity

N-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by its unique structural features that include a methoxybenzyl group and a tetrazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The tetrazole ring is known for its bioactive properties, which may facilitate interactions with various proteins involved in cellular signaling pathways. The methoxybenzyl and benzamide components likely enhance the compound's binding affinity and specificity toward these targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the tetrazole moiety can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

In a comparative study, several benzamide derivatives were tested against various cancer cell lines, revealing potent inhibitory effects on kinases such as EGFR and PDGFR. Specifically, compounds with structural similarities to our target compound demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT 116 | 3.7 | EGFR Inhibition |

| Compound B | MCF-7 | 1.2 | PDGFR Inhibition |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest that this compound may also possess antimicrobial properties. Similar benzamide derivatives have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported in the micromolar range .

Case Studies

A notable case study involved the synthesis and evaluation of various benzamide derivatives, including those with tetrazole rings, where significant antiproliferative activity was observed against multiple cancer cell lines. The study highlighted the importance of substituent groups in modulating biological activity, emphasizing that the presence of methoxy groups could enhance solubility and bioavailability, thus improving therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide?

- Answer : The synthesis typically involves two key steps: (1) Formation of the benzamide backbone via amidation reactions, often using coupling agents like EDCI or DCC to activate carboxylic acids . (2) Introduction of the tetrazole ring via cycloaddition reactions between nitriles and sodium azide (NaN₃) under controlled conditions (e.g., 80–100°C in DMF) . Advanced routes may employ transition-metal-catalyzed C–H functionalization to streamline synthesis, as demonstrated for analogous benzamides .

Q. How is the structural integrity of this compound validated in academic research?

- Answer : Multimodal characterization is essential:

- NMR spectroscopy (¹H/¹³C) confirms substituent positions (e.g., methoxybenzyl protons at δ ~3.8 ppm for OCH₃ and aromatic protons in the tetrazole region).

- IR spectroscopy identifies key functional groups (e.g., C=O stretch ~1680 cm⁻¹ for benzamide).

- Mass spectrometry (HRMS/ESI-MS) verifies molecular weight and fragmentation patterns .

- X-ray crystallography (if crystalline) provides definitive proof of stereochemistry and molecular packing .

Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?

- Answer : Initial screening often targets enzyme inhibition or receptor binding:

- PARP-1 inhibition assays (e.g., NAD⁺-dependent enzymatic activity using fluorescent substrates) .

- Kinase or protease inhibition panels to assess selectivity .

- Cellular viability assays (e.g., MTT in cancer cell lines) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for the tetrazole ring formation step?

- Answer : Key variables include:

- Solvent choice : DMF or toluene at reflux improves cycloaddition efficiency .

- Catalysts : ZnBr₂ or Cu(I) salts enhance regioselectivity for 1H-tetrazole isomers .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yield .

- Purification : Use of reverse-phase HPLC to isolate the desired isomer .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Confirm PARP-1 inhibition via both enzymatic and cellular (e.g., PARylation Western blot) assays .

- Analytical rigor : Ensure compound purity (>95% by HPLC) and validate stability under assay conditions .

- Meta-analysis : Cross-reference with structurally similar compounds (e.g., trifluoromethyl-substituted benzamides) to identify structure-activity trends .

Q. What computational tools are suitable for predicting target interactions of this compound?

- Answer :

- Molecular docking (AutoDock Vina, Glide) to model binding to PARP-1’s catalytic domain .

- Molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability over time .

- QSAR models to correlate substituent effects (e.g., methoxy vs. methyl groups) with activity .

Q. How can stereochemical challenges in synthesis be resolved?

- Answer :

- Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric catalysis : Employ Ru or Pd catalysts for enantioselective C–H functionalization .

- Circular dichroism (CD) : Confirm absolute configuration of chiral intermediates .

Data Contradiction Analysis

- Example : If one study reports potent PARP-1 inhibition while another shows no activity , consider:

- Assay variability (e.g., substrate concentration, enzyme source).

- Compound stability (e.g., degradation in DMSO stock solutions).

- Structural analogs : Compare with N-(4-trifluoromethylbenzyl) derivatives to assess substituent effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.